Cas no 80814-74-0 (Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)-)

Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)- structure
80814-74-0 structure
Product name:Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)-
CAS No:80814-74-0
MF:C14H12F3N
MW:251.246994018555
CID:705008
PubChem ID:13024396

Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)-
    • 3-methyl-N-[3-(trifluoromethyl)phenyl]aniline
    • SB81941
    • DTXSID70515510
    • SCHEMBL9070348
    • VVWZPYJPQAPFFV-UHFFFAOYSA-N
    • 80814-74-0
    • 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline
    • Inchi: InChI=1S/C14H12F3N/c1-10-4-2-6-12(8-10)18-13-7-3-5-11(9-13)14(15,16)17/h2-9,18H,1H3
    • InChI Key: VVWZPYJPQAPFFV-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)NC2=CC=CC(=C2)C(F)(F)F

Computed Properties

  • Exact Mass: 251.09218387g/mol
  • Monoisotopic Mass: 251.09218387g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 12Ų

Benzenamine, N-(3-methylphenyl)-3-(trifluoromethyl)- Related Literature

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